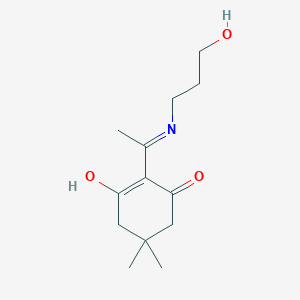

3-(Dde-amino)-1-propanol

Descripción

Significance of Orthogonal Protecting Group Strategies in Complex Chemical Synthesis

In the synthesis of complex organic molecules that contain multiple reactive sites, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from undergoing unwanted reactions. A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org After the desired chemical transformations are completed on other parts of the molecule, the protecting group is removed to restore the original functionality. organic-chemistry.org

The power of this approach is greatly enhanced through the use of orthogonal protecting group strategies. organic-chemistry.orgbham.ac.uk Orthogonal protection involves the use of two or more different protecting groups within the same molecule that can be removed under distinct and non-interfering reaction conditions. fiveable.menumberanalytics.com This allows a chemist to selectively deprotect one functional group while others remain protected, enabling sequential and site-specific modifications. bham.ac.ukjocpr.com This level of control is critical for the efficient construction of intricate molecules like peptides, oligosaccharides, and complex natural products. bham.ac.ukfiveable.me

A prominent example of an orthogonal protecting group is the Dde [1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] group. The Dde group is notably stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgcreative-peptides.com However, the Dde group can be selectively cleaved under very mild conditions using a dilute solution of hydrazine (B178648) in DMF (N,N-dimethylformamide). creative-peptides.comsigmaaldrich.compeptide.com This orthogonality to the widely used Boc and Fmoc groups makes the Dde group an invaluable tool, particularly in solid-phase peptide synthesis for creating branched or cyclic peptides and for attaching labels or other moieties to specific amino acid side chains. creative-peptides.comsigmaaldrich.com

Table 1: Comparison of Common Orthogonal Protecting Groups in Synthesis This table provides a comparison of the removal conditions for three commonly used amino-protecting groups, illustrating the principle of orthogonality.

| Protecting Group | Full Name | Common Cleavage Reagents | Stability |

|---|---|---|---|

| Boc | tert-Butyloxycarbonyl | Strong acids (e.g., Trifluoroacetic acid, TFA) | Stable to base and hydrazine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Bases (e.g., Piperidine) | Stable to acid and hydrazine |

| Dde | 1-(4,4-Dimethyl-2,6-dioxo-cyclohexylidene)ethyl | Hydrazine (e.g., 2% Hydrazine in DMF) | Stable to TFA and piperidine (B6355638) creative-peptides.com |

Role of 1,3-Amino Alcohol Scaffolds in Advanced Organic Chemistry

The 1,3-amino alcohol motif, which consists of an amino group and a hydroxyl group separated by a three-carbon backbone, is a key structural scaffold in organic chemistry. This arrangement is found in a wide array of biologically active compounds, including natural products and pharmaceuticals. researchgate.netlead-discovery.desioc-journal.cn For example, the structures of the antidepressant drug fluoxetine (B1211875) and the potential cognitive disorder treatment (-)-sedamine (B1199426) are based on a 1,3-amino alcohol framework. lead-discovery.de

Due to their prevalence in bioactive molecules and their utility as chiral ligands and organocatalysts, the synthesis of 1,3-amino alcohols is an area of significant research interest. researchgate.netsioc-journal.cn These scaffolds serve as versatile building blocks for the creation of diverse molecular libraries for drug discovery and material science. lead-discovery.dediva-portal.org Synthetic methods to access these structures are varied and include the reduction of β-amino acids or their esters, the ring-opening of azetidines, and the aminomethylhydroxylation of alkenes. lead-discovery.desioc-journal.cnresearchgate.net The ability to synthesize these scaffolds in an optically pure form is particularly important, as the stereochemistry of the amino and hydroxyl groups often dictates biological activity. diva-portal.org

Overview of 3-(Dde-amino)-1-propanol as a Versatile Synthetic Intermediate

The compound this compound represents a strategic fusion of the concepts discussed above: it is a 1,3-amino alcohol scaffold that incorporates an orthogonally removable Dde protecting group on its nitrogen atom. This design makes it a highly versatile building block for complex molecular engineering.

The primary utility of this compound lies in its ability to introduce a protected primary amine and a free primary alcohol into a target molecule. The alcohol can undergo reactions such as esterification, etherification, or oxidation, while the Dde-protected amine remains inert. Subsequently, the selective removal of the Dde group with hydrazine unmasks the primary amine for further, specific transformations. peptide.comiris-biotech.de This unmasked amine can then be used for amidation, alkylation, or conjugation to other molecules or solid supports. iris-biotech.de

This building block is particularly useful for creating specialized linkers or modifying larger biomolecules. iris-biotech.de For example, it could be incorporated into a peptide sequence via its hydroxyl group. After the main synthesis is complete, the Dde group can be removed to expose the pendant aminopropyl chain, which can then be used to form a cyclic structure, attach a fluorescent dye for imaging, or link the peptide to a drug molecule. The synthesis of such a reagent would logically proceed from the commercially available 3-amino-1-propanol. researchgate.netsigmaaldrich.com The parent compound, 3-amino-1-propanol, is itself used in various synthetic applications, including the preparation of polyurethanes and as a starting material for pharmaceuticals. sigmaaldrich.comresearchgate.net

Table 2: Physicochemical Properties of 3-Amino-1-propanol This table details key properties of the parent compound used to synthesize this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉NO | |

| Molecular Weight | 75.11 g/mol | |

| Appearance | Colorless to Pale Yellow Liquid | |

| Boiling Point | 184-188 °C | sigmaaldrich.com |

| Melting Point | 10-13 °C | sigmaaldrich.com |

| Density | 0.982 g/mL at 20 °C | sigmaaldrich.com |

| CAS Number | 156-87-6 | sigmaaldrich.com |

By providing a stable, yet selectively cleavable, handle on a bifunctional 1,3-amino alcohol scaffold, this compound serves as a powerful tool for chemists to execute complex, multi-step synthetic sequences with precision and control.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dde Amino 1 Propanol and Its Precursors

Direct N-Protection Strategies for 3-Amino-1-propanol with the Dde Group

The Dde group is a vinyl-type amine protecting group valued for its specific cleavage conditions, which provides orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). sigmaaldrich.comrsc.orgrsc.org The direct protection of the primary amine in 3-amino-1-propanol is a key step in forming the title compound.

The introduction of the Dde group onto a primary amine such as the one in 3-amino-1-propanol typically involves its reaction with a Dde-donating reagent. While specific literature for 3-(Dde-amino)-1-propanol is not prevalent, the conditions can be inferred from standard protocols used in peptide synthesis for protecting lysine (B10760008) side chains or other primary amines. nih.govresearchgate.net

The reaction generally involves treating the amine with a reagent like Fmoc-Ddae-OH or a similar activated Dde source. nih.gov Optimization of this reaction would focus on solvent choice, temperature, and reaction time to maximize yield and purity. Solvents such as dimethylformamide (DMF) are commonly used. sigmaaldrich.comrsc.org The reaction progress can be monitored to ensure complete conversion and avoid side reactions.

Table 1: General Conditions for Dde Protection of Primary Amines

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Dde Reagent | N-Dde derivative (e.g., Dde-OH) | The choice of reagent can influence reactivity and byproducts. |

| Solvent | DMF (Dimethylformamide) | A common polar aprotic solvent that facilitates dissolution of reagents. sigmaaldrich.comrsc.org |

| Base | Often not required | The reaction can proceed directly, though a non-nucleophilic base may be used. |

| Temperature | Room Temperature | Mild conditions are typically sufficient, minimizing side reactions. researchgate.net |

| Monitoring | TLC, LC-MS | Used to track the consumption of the starting amine and formation of the product. |

The Dde group exhibits excellent reagent compatibility and selectivity, which is a cornerstone of its utility in complex syntheses. It is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). sigmaaldrich.comwiley-vch.de This orthogonality is crucial.

The primary method for cleaving the Dde group is treatment with a 2% solution of hydrazine (B178648) in DMF. sigmaaldrich.comrsc.org This specific cleavage condition allows for the selective deprotection of the Dde-protected amine without affecting other protecting groups or sensitive functionalities within the molecule. The hydroxyl group of 3-amino-1-propanol is compatible with these conditions and does not require separate protection during the N-Dde introduction. This selectivity ensures that only the primary amine is modified. In some cases, hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in NMP can also be used for Dde removal, offering an alternative to hydrazine. peptide.com

Multistep Synthetic Routes to the 1,3-Amino Alcohol Backbone

The 1,3-amino alcohol, also referred to as a γ-amino alcohol, is a structural motif present in numerous biologically active compounds. ru.nl Its synthesis can be approached through various methods, including powerful asymmetric strategies to control the stereochemistry.

Creating chiral 1,3-amino alcohols with high enantiomeric and diastereomeric purity is a significant area of research. These methods are broadly categorized into catalytic asymmetric syntheses and those utilizing the chiral pool.

Modern organic synthesis provides several catalytic methods to produce chiral 1,3-amino alcohols from simple, achiral starting materials.

Copper-Catalyzed Hydroamination: Unprotected allylic alcohols can be converted to chiral 1,3-amino alcohols with high regio- and enantioselectivity using copper-hydride (CuH) catalyzed hydroamination. nih.gov This method offers a direct, one-step route to these valuable compounds from commercially available precursors. nih.gov

Ruthenium-Catalyzed Nitrene Insertion: Chiral ruthenium catalysts can facilitate the intramolecular C(sp³)–H amination of N-benzoyloxycarbamates to form oxazolidin-2-ones, which are precursors to chiral β-amino alcohols. sciengine.com This strategy can be extended to create 1,3-amino alcohol systems.

Palladium-Catalyzed C-H Amination: Stereodivergent synthesis of both syn- and anti-1,3 amino alcohol motifs can be achieved via Pd(II)/SOX catalysis. nih.gov The diastereoselectivity is controlled by the choice of the sulfoxide (B87167) (SOX) ligand and quinone oxidant, allowing access to different stereoisomers from the same substrate. nih.gov

Asymmetric Hydrogenation: The diastereoselective reduction of β-amino ketones is a common route to 1,3-amino alcohols. ru.nl Complementary methods using different catalysts, such as Iridium for asymmetric transfer hydrogenation (ATH) to yield anti-products and Rhodium for asymmetric hydrogenation to yield syn-products, allow for selective access to all four possible diastereomers of a γ-amino alcohol. ru.nl

Table 2: Examples of Catalytic Asymmetric Synthesis of 1,3-Amino Alcohol Precursors

| Catalytic System | Substrate Type | Product | Selectivity | Reference(s) |

|---|---|---|---|---|

| CuH / Chiral Ligand | Unprotected Allylic Alcohols | Chiral γ-Amino Alcohols | Excellent regio- and enantioselectivity | nih.gov |

| Pd(II) / (±)-MeO-SOX | N-Nosyl Carbamates | anti-1,3-Amino Alcohols | Good yields, >20:1 dr | nih.gov |

| Pd(II) / (±)-CF₃-SOX | N-Nosyl Carbamates | syn-1,3-Amino Alcohols | Comparable yields and selectivities | nih.gov |

| Ir / Amino Acid Amide | N-PMP-protected β-Amino Ketones | anti-γ-Amino Alcohols | High diastereoselectivity | ru.nl |

| Rh / (R)-BINAP | N-PMP-protected β-Amino Ketones | syn-γ-Amino Alcohols | Excellent diastereoselectivity | ru.nl |

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like carbohydrates and amino acids, which can serve as starting materials for complex chiral molecules.

From Carbohydrates: Levoglucosenone, a derivative of cellulose (B213188), has been used as a chiral starting material for new 1,3-amino alcohols. unr.edu.arconicet.gov.ar The synthesis involves a Diels-Alder reaction followed by reduction of a carbonyl group to create diastereomeric alcohols, which can be separated. unr.edu.ar

From Amino Acids: Chiral amino acids are excellent starting points. For example, Boc-protected (L)- and (D)-phenylalanine can be converted to homoallylic amino ketones, which are then diastereoselectively reduced to provide either syn or anti amino alcohols. nih.gov Similarly, (S)-3-(2,5-dimethylphenyl)-alanine can be reacted with a Grignard reagent to produce a chiral amino alcohol. tandfonline.com Biocatalytic approaches using enzymes can also be employed to produce chiral amino alcohols with high stereoselectivity, often avoiding complex protection-deprotection steps. nih.gov

Table 3: Chiral Pool-Based Synthesis of 1,3-Amino Alcohols

| Chiral Starting Material | Key Transformation(s) | Product Type | Reference(s) |

|---|---|---|---|

| Levoglucosenone | Diels-Alder reaction, Stereoselective reduction | Chiral 1,3-Amino Alcohols | unr.edu.arconicet.gov.ar |

| (L)- and (D)-Phenylalanine | Alkylation, Diastereoselective ketone reduction | syn- and anti-1,3-Amino Alcohols | nih.gov |

| (S)-Alanine Derivatives | Grignard reaction | Chiral β-Amino Alcohols | tandfonline.com |

| L-Lysine | Enzymatic cascade reactions | Chiral Amino Alcohols | nih.gov |

Enantioselective and Diastereoselective Approaches to Chiral 1,3-Amino Alcohol Derivatives

Convergent Synthesis Approaches Incorporating Dde-Protected Moieties

Convergent synthesis offers an efficient strategy for assembling complex molecules by preparing separate fragments that are later combined. This approach is particularly advantageous when incorporating specialized functional groups, such as those protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is an amine-protecting group valued for its unique cleavage conditions, which provides orthogonality in complex synthetic schemes. sigmaaldrich.comrsc.org

The utility of the Dde group stems from its stability to conditions commonly used to remove other protecting groups like Fmoc (piperidine) and Boc (trifluoroacetic acid, TFA), while being selectively cleaved by dilute hydrazine (e.g., 2% hydrazine in DMF). sigmaaldrich.comrsc.orgiris-biotech.de This orthogonality is crucial in multistep syntheses, such as solid-phase peptide synthesis (SPPS) or the synthesis of polyamine conjugates, where specific amino groups must be unmasked for modification without disturbing other protected functionalities. sigmaaldrich.comhelsinki.fi

In a convergent synthesis involving a Dde-protected moiety, a key building block such as this compound or 3-(Dde-amino)propanal would be prepared first. This synthon can then be coupled with another fragment to construct the target molecule. For example, in the synthesis of complex polyamines, an orthogonally protected amino alcohol can be assembled and then extended. helsinki.fi A Dde-protected ω-aminoalcohol can act as a key synthon, which is coupled with another fragment via methods like the Mitsunobu reaction. helsinki.fi

A potential convergent strategy for a complex amino alcohol could involve the following steps:

Fragment A Synthesis : Preparation of an electrophilic fragment, for example, a molecule containing a good leaving group like a tosylate or bromide.

Fragment B Synthesis : Preparation of the nucleophilic fragment, this compound. The hydroxyl group of this fragment would be the nucleophile.

Fragment Coupling : The two fragments are joined via a nucleophilic substitution reaction (e.g., Williamson ether synthesis) to form the complete carbon skeleton.

Selective Deprotection : The Dde group can then be selectively removed with hydrazine to liberate the primary amine for further functionalization, leaving other protecting groups (e.g., Boc, Trt, acid-labile esters) on the molecule intact. rsc.orghelsinki.fi

This approach allows for the efficient construction of a molecular backbone while preserving a specific site for late-stage modification, a powerful tool in the synthesis of libraries of compounds for biological screening. The Dde group has been successfully used in the synthesis of mixed arginine/lysine-type peptoids, where it provides orthogonal protection to the acid-cleavable Boc group, enabling selective on-resin guanidinylation. rsc.org

| Step | Description | Key Reagents/Intermediates | Purpose | Reference |

|---|---|---|---|---|

| 1 | Preparation of Fragment A | R-X (where X = Br, I, OTs) | Synthesis of the electrophilic coupling partner. | |

| 2 | Preparation of Fragment B | This compound | Synthesis of the Dde-protected nucleophilic synthon. | rsc.org |

| 3 | Fragment Coupling | Fragment A + Fragment B with a base (e.g., NaH) | Formation of the target molecular skeleton (e.g., R-O-CH₂CH₂CH₂-NHDde). | helsinki.fi |

| 4 | Selective Dde Deprotection | 2% Hydrazine in DMF | Liberation of the primary amine (R-O-CH₂CH₂CH₂-NH₂) for further modification. | sigmaaldrich.comrsc.org |

Advanced Protecting Group Chemistry of the Dde Moiety in 3 Dde Amino 1 Propanol Systems

Selective Deprotection Strategies for the Dde Group

The selective removal of the Dde group is a cornerstone of its utility, allowing for site-specific modifications while other parts of a molecule remain protected. This selectivity is achieved under conditions that leave other common protecting groups intact.

Hydrazinolysis Mechanisms and Conditions in Solution and Solid Phase

The most common method for the cleavage of the Dde group is hydrazinolysis. sigmaaldrich.comcreative-peptides.comrsc.org This reaction is effective in both solution and solid-phase synthesis. The standard condition involves treating the Dde-protected substrate with a 2% solution of hydrazine (B178648) monohydrate in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comcreative-peptides.compeptide.com The reaction proceeds via a nucleophilic attack by hydrazine on the enone system of the Dde group, leading to the formation of a stable pyrazole (B372694) derivative and the release of the free amine. sigmaaldrich.com The deprotection can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct, which absorbs strongly at 290 nm. sigmaaldrich.comsigmaaldrich.com

For solid-phase peptide synthesis (SPPS), a typical protocol involves treating the peptide-resin with the 2% hydrazine/DMF solution for short, repeated intervals. peptide.com For example, a common procedure is to expose the resin to the hydrazine solution for 3 minutes, followed by filtration, and repeating this treatment two more times. sigmaaldrich.compeptide.com It is important to control the concentration of hydrazine, as solutions stronger than 2% can lead to undesirable side reactions, such as the cleavage of peptides at glycine (B1666218) residues or the conversion of arginine to ornithine. peptide.com

Table 1: Standard Conditions for Dde Deprotection via Hydrazinolysis

| Parameter | Condition | Phase | Source(s) |

|---|---|---|---|

| Reagent | 2% Hydrazine monohydrate | Solution & Solid | sigmaaldrich.compeptide.com |

| Solvent | N,N-dimethylformamide (DMF) | Solution & Solid | sigmaaldrich.compeptide.com |

| Reaction Time (Solid Phase) | 3 x 3 minutes | Solid | sigmaaldrich.com |

| Monitoring | Spectrophotometry (290 nm) | Solution & Solid | sigmaaldrich.comsigmaaldrich.com |

Investigation of Alternative Mild Cleavage Reagents

While effective, hydrazinolysis can be incompatible with other protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is also susceptible to cleavage by hydrazine. sigmaaldrich.compeptide.com This has prompted research into milder, more orthogonal deprotection methods. One of the most successful alternatives is the use of hydroxylamine (B1172632). researchgate.netrsc.org

A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to selectively and efficiently remove the Dde group without affecting Fmoc-protected amines. sigmaaldrich.compeptide.comresearchgate.net This provides true orthogonality between the Dde and Fmoc groups, expanding its synthetic utility. researchgate.net A typical protocol involves treating the resin-bound substrate with a solution of hydroxylamine hydrochloride and imidazole in NMP for 30 to 60 minutes at room temperature. peptide.com

Table 2: Alternative Mild Reagents for Dde Cleavage

| Reagent System | Solvent | Key Advantage | Source(s) |

|---|

Orthogonality of the Dde Group with Other Protecting Groups

A protecting group's value is largely determined by its orthogonality—its ability to be removed under specific conditions without affecting other protecting groups present in the molecule. springernature.com The Dde group exhibits excellent orthogonality with several widely used protecting groups.

Compatibility with Nα-Fmoc and Nα-Boc Chemistries

The Dde group is completely stable to the reagents used for the cleavage of the most common α-amino protecting groups in peptide synthesis. It is resistant to the basic conditions of Fmoc removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions of tert-Butoxycarbonyl (Boc) removal (trifluoroacetic acid, TFA). sigmaaldrich.comcreative-peptides.comsigmaaldrich.com This stability makes the Dde group a key tool for synthesizing complex peptides, such as branched or cyclic peptides, where side-chain modification is required. sigmaaldrich.comscispace.com

However, a crucial consideration is the quasi-orthogonality between Dde and Fmoc when using standard hydrazinolysis for Dde removal, as hydrazine also cleaves the Fmoc group. sigmaaldrich.compeptide.com To achieve selective Dde deprotection in the presence of an Fmoc group, one must either use the alternative hydroxylamine-based cleavage conditions or protect the N-terminal amine with a Boc group, which is stable to hydrazine. sigmaaldrich.compeptide.comresearchgate.net

Orthogonality with Carboxyl and Hydroxyl Protecting Groups

The Dde group is compatible with a range of protecting groups used for the side chains of other amino acids, including those for carboxyl and hydroxyl functions. In the context of Fmoc/tBu solid-phase synthesis, the Dde group remains intact during the final cleavage from the resin and deprotection of side chains using strong acids like TFA. creative-peptides.com This allows for the selective deprotection of the Dde-protected amine on the solid support, followed by modification, while other acid-labile side-chain protecting groups (e.g., tert-butyl for Asp, Glu, Ser, Thr, Tyr) remain in place. creative-peptides.comrsc.org

Strategies have been demonstrated that successfully employ the Dde group in concert with acid-labile (tert-butyl), and palladium-labile (Allyl ester) protecting groups, highlighting its high degree of orthogonality. scispace.comrsc.org

Stability Considerations and Side Reactions of the Dde Group

Despite its utility, the Dde group is associated with certain stability issues and potential side reactions. A primary concern is the intramolecular migration of the Dde group, a phenomenon often referred to as "scrambling". nih.goviris-biotech.de This migration can occur from one amine to another, for instance, from the ε-amino group of a lysine (B10760008) residue to an unprotected α-amino group, during the piperidine treatment used for Fmoc deprotection. nih.govcapes.gov.br This side reaction is accelerated by piperidine but can be minimized by using the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. nih.govcapes.gov.br

Partial loss of the Dde group has also been noted during the synthesis of long peptide sequences. sigmaaldrich.com To address these stability issues, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed. peptide.com The ivDde group is more robust, less prone to migration, and more stable during lengthy syntheses, though its removal can sometimes be more difficult. sigmaaldrich.comiris-biotech.de

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| N,N-dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| N-methylpyrrolidone | NMP |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |

| tert-Butyl | tBu |

| Allyl ester | OAll |

Investigation of Dde Group Migration Phenomena during Deprotection

The stability of the Dde protecting group can be compromised under various conditions, leading to its intramolecular migration. This phenomenon has been extensively studied in the context of solid-phase peptide synthesis (SPPS), particularly with amino acids like lysine and diaminopropionic acid (Dap), which share structural similarities with 3-(Dde-amino)-1-propanol. nih.govmdpi.com

Research has shown that Dde migration can occur during the removal of an adjacent 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard procedure in peptide synthesis that utilizes a piperidine solution. nih.govcapes.gov.br In a system analogous to this compound, if a neighboring functional group (like a free amine in lysine) is present, it can act as a nucleophile. nih.govresearchgate.net The migration is understood to proceed via a direct nucleophilic attack of a nearby free nucleophile on the Dde group. nih.govcapes.gov.br In the case of this compound, the primary hydroxyl group could potentially act as this internal nucleophile, although it is a weaker nucleophile than a primary amine.

Studies on Dde-protected diaminopropionic acid (Dap) have highlighted that migration can be rapid, potentially proceeding through a favorable 5-exo-trig cyclization pathway to form a cyclic intermediate. mdpi.com This rearrangement leads to the transfer of the Dde group from one nitrogen atom to another. While the hydroxyl group in this compound is a different nucleophile, the potential for a similar intramolecular cyclization event exists, which would result in the Dde group migrating from the nitrogen to the oxygen, forming an O-Dde species.

The conditions for Fmoc-deprotection have been shown to influence the rate of Dde migration significantly. The addition of piperidine to the reaction medium can accelerate this side reaction, likely through the formation of an unstable piperidine-Dde adduct which is more susceptible to nucleophilic attack. nih.govcapes.gov.br This rearrangement has been observed to occur both intra- and intermolecularly. nih.govcapes.gov.br

Table 1: Factors Influencing Dde Group Migration

| Factor | Observation | Reference |

|---|---|---|

| Nucleophile Presence | A nearby unprotected nucleophile (e.g., ε-NH2 of lysine) can attack the Dde group. | nih.gov |

| Deprotection Reagent | Piperidine used for Fmoc removal accelerates Dde migration. | nih.govcapes.gov.br |

| Solvent | Migration is possible in neat dimethylformamide (DMF). | nih.gov |

| Molecular Structure | Migration in Nβ-Dde-protected Dap is proposed to occur via a favorable 5-exo-trig pathway. | mdpi.com |

| Temperature | Increased temperature (e.g., 65 °C during flow synthesis) may accelerate migration. | mdpi.com |

Strategies for Mitigating Undesired Dde Group Lability

Given the challenges posed by Dde group migration, several strategies have been developed to minimize or prevent this undesired side reaction. These approaches generally involve modifying the reaction conditions or the protecting group itself.

One effective strategy is to alter the base used for the deprotection of other protecting groups in the molecule, such as Fmoc. Instead of the standard 20% piperidine in DMF, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (e.g., 2%) for a shorter duration has been shown to prevent Dde migration during Fmoc cleavage. nih.govcapes.gov.br

Another approach is to replace the Dde group with a more robust, yet functionally similar, protecting group. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, a more sterically hindered derivative of Dde, exhibits greater stability and is less prone to migration under standard SPPS conditions. sigmaaldrich.comug.edu.plwiley-vch.de This increased steric hindrance provides a barrier against intramolecular nucleophilic attack. ug.edu.pl Consequently, employing the ivDde group is a recommended strategy for minimizing intramolecular migration during synthesis. nih.gov

Alternatively, a completely different orthogonal protecting group can be substituted for Dde. The allyloxycarbonyl (Alloc) group is a suitable replacement as it is stable to the piperidine and TFA treatments used in Fmoc and Boc strategies, respectively. sigmaaldrich.com The Alloc group is not susceptible to the nucleophilic attack that drives Dde migration and can be removed under mild, specific conditions using a palladium catalyst, thus offering the required orthogonality without the associated migration risk. sigmaaldrich.commdpi.com

Finally, for specific applications where Dde removal is required in the presence of an Fmoc group, a specialized cleavage cocktail of hydroxylamine hydrochloride/imidazole in N-methylpyrrolidone (NMP) can be used. This method provides complete orthogonality, selectively removing the Dde group without affecting the Fmoc protection. sigmaaldrich.compeptide.com

Table 2: Mitigation Strategies for Dde Group Lability

| Strategy | Method | Advantage | Reference |

|---|---|---|---|

| Modify Deprotection Conditions | Use 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for short reaction times instead of piperidine for Fmoc removal. | Prevents Dde migration. | nih.govcapes.gov.br |

| Use a More Hindered Protecting Group | Replace Dde with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). | ivDde is less prone to migration due to steric hindrance. | sigmaaldrich.comug.edu.plnih.gov |

| Use an Alternative Orthogonal Group | Substitute Dde with the allyloxycarbonyl (Alloc) group. | Alloc is not susceptible to nucleophilic migration and is removed under orthogonal conditions (Pd(0)). | sigmaaldrich.commdpi.com |

| Use a Specific Cleavage Reagent | Employ hydroxylamine hydrochloride/imidazole in NMP for Dde removal. | Allows for selective Dde cleavage in the presence of Fmoc groups. | sigmaaldrich.compeptide.com |

Applications of 3 Dde Amino 1 Propanol As a Key Building Block and Intermediate in Complex Chemical Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Peptoid Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern bio-organic chemistry, enabling the stepwise assembly of amino acids into peptides on a solid support. The use of protecting groups is central to this methodology, preventing unwanted side reactions and ensuring the correct peptide sequence.

Synthesis of Branched, Cyclic, and Side-Chain Modified Peptides

The Dde protecting group is instrumental in the synthesis of complex peptides with branched, cyclic, or modified side-chain architectures. The orthogonal nature of the Dde group allows for the selective deprotection of a specific amine, such as the one in 3-(Dde-amino)-1-propanol, while the rest of the peptide remains protected. This selective deprotection opens up a site for further chemical modification. For instance, after the assembly of a linear peptide chain, the Dde group can be removed to expose the primary amine, which can then be used as a point for branching by the attachment of another peptide chain.

Similarly, for the synthesis of cyclic peptides, an amino acid side chain can be protected with a Dde group. After the linear peptide has been synthesized, the Dde group is removed, and the now-free amine can be cyclized with the C-terminus of the peptide. Classical approaches for cyclic peptide synthesis often rely on orthogonally protected linear precursors that are selectively activated and cyclized. nih.gov

The hydroxyl group of this compound can also be leveraged. It can be attached to a resin, and the Dde-protected amine can be used as a starting point for peptide synthesis. Once the desired peptide is assembled, the Dde group can be removed, and the resulting amine can be modified to introduce various functionalities.

| Application | Role of this compound Moiety | Key Advantage |

| Branched Peptides | Provides a nucleophilic amine for the growth of a second peptide chain following selective deprotection. | Orthogonal Dde protecting group allows for site-specific branching. |

| Cyclic Peptides | The deprotected amine can form an amide bond with the C-terminus of the peptide to form a cyclic structure. | Enables head-to-side-chain or tail-to-side-chain cyclization. |

| Side-Chain Modification | The exposed amine after Dde removal serves as a handle for the attachment of various molecules. | Facilitates the introduction of functionalities like fluorophores, biotin, or cytotoxic drugs. |

Incorporation into Multi-functional Probes and Conjugates

The unique structure of this compound makes it a valuable linker for the creation of multi-functional probes and conjugates. The hydroxyl group can be used to attach the molecule to a solid support or another molecule of interest, while the Dde-protected amine provides a latent reactive site. After the construction of a larger molecular assembly, the Dde group can be selectively removed to introduce a new functionality at a specific location.

This strategy is particularly useful in the development of probes for biological systems. For example, a peptide synthesized on a resin can have this compound incorporated at a specific site. Following peptide synthesis, the Dde group can be removed, and a fluorescent dye or a radiolabel can be attached to the newly exposed amine. This allows for the creation of targeted probes where the peptide sequence directs the probe to a specific biological target, and the attached label allows for detection.

Contributions to Peptidomimetic and Oligopeptidyl Carbamate (B1207046) Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and bioavailability. This compound can be used in the synthesis of peptidomimetics by providing a non-natural building block that can be incorporated into a peptide-like chain. The propanol (B110389) backbone alters the spacing and orientation of the functional groups compared to a natural amino acid, which can lead to novel biological activities.

In the synthesis of oligopeptidyl carbamates, the amino and hydroxyl groups of this compound can be used to form carbamate linkages instead of the amide bonds found in peptides. The Dde protecting group allows for the controlled, stepwise assembly of these carbamate oligomers.

Role in Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is another area where the principles of protecting group chemistry are paramount. The selective protection and deprotection of hydroxyl and amino groups are crucial for achieving the desired glycosidic linkages.

N-Protection of Aminosugars for Selective Glycosylation Reactions

Aminosugars are common components of biologically important glycans. The amino group of these sugars must be protected during glycosylation reactions to prevent it from interfering with the desired coupling of the sugar units. The Dde group, due to its orthogonal reactivity, can be employed as a protecting group for the amine of an aminosugar.

While direct evidence for the widespread use of this compound itself in this context is not prevalent, the principle of using a Dde-protected amine is applicable. A Dde-protected aminosugar donor can be coupled with a glycosyl acceptor. After the formation of the glycosidic bond, the Dde group can be selectively removed to allow for further modification of the amino group, such as acylation or the attachment of other molecules to form complex glycoconjugates. A concise, diversity-oriented approach for the synthesis of naturally occurring 3-amino- and 3-nitro-2,3,6-trideoxypyranose derivatives has been developed, which includes the synthesis of various 3-aminoglycosyl donors and their application in glycosylation reactions. nih.gov

Application in Heterocycle Synthesis and Functionalized Materials

The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in pharmaceuticals and natural products. The functional groups of this compound can be utilized in the construction of various heterocyclic rings. For example, the amino and hydroxyl groups can participate in condensation reactions with carbonyl compounds to form heterocycles like oxazines. The Dde protecting group allows for the timing of this cyclization to be controlled within a larger synthetic sequence.

Precursors for Azetidine (B1206935) Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are prevalent structural motifs in numerous biologically active compounds and are considered important building blocks in medicinal chemistry. nsf.gov The synthesis of the azetidine ring frequently relies on the intramolecular cyclization of 3-aminopropanol derivatives. This transformation typically involves a C-N bond formation via nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position. nsf.govresearchgate.net

The general synthetic strategy starting from 3-amino-1-propanol involves three key steps:

N-Protection: The primary amino group is protected to prevent it from interfering with the subsequent reaction and to avoid self-polymerization.

Hydroxyl Group Activation: The terminal hydroxyl group is converted into a good leaving group, commonly a mesylate or tosylate.

Intramolecular Cyclization: The protected amine is deprotonated with a base, and the resulting nucleophile displaces the leaving group to form the azetidine ring.

In this context, this compound serves as an ideal N-protected starting material. The Dde group provides robust protection for the amino function during the activation of the hydroxyl group (e.g., mesylation or tosylation). Following the activation step, the Dde group must be removed to free the amine for the crucial cyclization step. The key advantage of the Dde group is its unique cleavage condition—typically treatment with 2% hydrazine (B178648) in DMF—which is orthogonal to many other protecting groups. sigmaaldrich.com This allows for selective deprotection without affecting acid-labile (e.g., Boc, Trityl) or base-labile groups elsewhere in the molecule, a critical feature in the synthesis of complex, functionalized azetidines. sigmaaldrich.comresearchgate.net

For example, research has demonstrated efficient syntheses of azetidine from 3-amino-1-propanol using N-trityl or N-dimethoxytrityl protecting groups, which are removed under acidic conditions. researchgate.net Another approach utilizes a phosphoramidate (B1195095) protecting group, which is later hydrolyzed. nsf.gov The use of a Dde protecting group would offer an alternative, mild deprotection strategy, enhancing the synthetic chemist's toolkit for constructing these valuable heterocyclic systems.

| Protecting Group | Protection Reagent | Deprotection Condition | Orthogonality Advantage |

|---|---|---|---|

| Trityl (Tr) | Trityl chloride | Mild Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Dde | 2-acetyldimedone (Dde-OH) | 2% Hydrazine in DMF | Stable to acids (TFA) and bases (piperidine) |

| Phosphoramidate | Diethyl phosphite | Acid Hydrolysis | Stable to base |

Building Blocks for Polymeric Architectures in Research Settings

The Dde protecting group's orthogonality to the Fmoc and Boc protection schemes has made it a cornerstone in the solid-phase synthesis of complex polymers like peptides and polyamines. sigmaaldrich.comnih.gov this compound can be envisioned as a valuable monomeric unit for introducing a hydroxypropylamino moiety into such polymeric structures.

In the solid-phase synthesis of polyamine analogues, for instance, building blocks with selectively protected amines are essential. A reported strategy involves the stepwise assembly of an oxopolyamine chain on a solid support, followed by reduction of the amide bonds to amines. nih.gov To achieve selective functionalization of the resulting polyamine, primary amino groups are protected with the Dde group, which is stable to the conditions required for subsequent modifications at the secondary amine positions (often protected with Boc). nih.gov The use of this compound as an initial building block attached to the solid support would allow for the synthesis of polyamines with a terminal 3-hydroxypropyl group, which can serve as a handle for further conjugation or influence the polymer's solubility and biological interactions.

This methodology has been successfully applied to create selectively mono-fluorobenzoylated polyamines for the development of radiotracers. nih.gov The Dde group allows for the precise placement of the functional group at a specific primary amine. A similar strategy is employed in the synthesis of peptoids (N-substituted glycine (B1666218) oligomers) containing both lysine-type (primary amine) and arginine-type (guanidinium) side chains. rsc.org The Dde group is used to orthogonally protect an amine that is later converted to a guanidinium (B1211019) group, while other amines remain Boc-protected. rsc.org Incorporating a this compound-derived monomer would introduce a hydroxyl-functionalized side chain, expanding the chemical diversity and potential applications of these polymeric architectures.

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products often requires the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are being assembled. The amino alcohol motif is a common feature in a vast array of natural products and pharmaceuticals. rsc.orgrsc.org The synthesis of these complex molecules frequently necessitates building blocks where the amine is protected in a manner that is orthogonal to other protecting groups in the structure.

The Dde group is an excellent candidate for this role due to its specific removal conditions. sigmaaldrich.com In a complex synthetic route, where acid-labile silyl (B83357) ethers (e.g., TBS) or base-labile esters may be present, the ability to deprotect a primary amine with hydrazine without disturbing these other groups is a significant advantage.

A compelling example is found in the synthetic efforts toward the lipopeptide antibiotic malacidin A. frontiersin.org While not using this compound directly, the synthesis of a malacidin analogue involved the preparation and incorporation of the custom building block (2S,3S)-Fmoc-3-MeDap(Dde)-OH. frontiersin.org The Dde group was specifically chosen to protect the side-chain amine of the 3-methyl-2,3-diaminopropionic acid residue. This choice was critical because its removal, using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) (a milder alternative to hydrazine), did not affect the sensitive unsaturated lipid tail or other protecting groups present in the fully assembled linear precursor, allowing for the final macrocyclization step. frontiersin.org

This example highlights the precise role a Dde-protected building block like this compound can play. It can serve as a carrier of the 3-aminopropanol moiety, a structural unit present in various natural products, allowing for its incorporation into a complex molecular backbone while its amino group is safely masked until a specific, late-stage deprotection and subsequent reaction is required.

Stereoselective Installation of Amino Alcohol Moieties in Complex Molecular Frameworks

The biological activity of natural products is often dependent on the precise three-dimensional arrangement of their atoms. Therefore, the stereoselective synthesis of chiral centers, particularly those within amino alcohol moieties, is a central challenge in organic synthesis. nih.govnih.gov Numerous methods have been developed to construct these motifs with high enantiomeric and diastereomeric purity. rsc.org These strategies include the reduction of α-amino ketones, nucleophilic opening of chiral epoxides, and asymmetric aminohydroxylation of alkenes.

In these syntheses, protecting the nitrogen atom is crucial to modulate its reactivity and prevent side reactions. The choice of protecting group can influence the stereochemical outcome of subsequent reactions. This compound provides a pre-protected 3-aminopropanol unit. While the propanol backbone of this specific building block is achiral, it can be used to react with chiral fragments or be incorporated into a larger molecule where chirality is subsequently introduced.

The Dde group's role is to act as a stable, non-interfering placeholder during stereoselective transformations elsewhere in the molecule. For instance, after coupling a chiral acid to the hydroxyl group of this compound, a subsequent diastereoselective reaction could be performed on a remote part of the newly formed molecule. The stability of the Dde group to a wide range of reagents, including those used for many catalytic asymmetric hydrogenations or oxidations, ensures that the protected amine remains intact. sigmaaldrich.com Once the desired stereochemistry is established, the Dde group can be selectively removed to reveal the primary amine for further elaboration, such as peptide coupling or cyclization, as demonstrated in the malacidin synthesis. frontiersin.org This strategic use of an orthogonally protected building block is fundamental to the successful construction of complex, stereochemically rich natural products.

| Compound Name |

|---|

| This compound |

| Azetidine |

| 3-amino-1-propanol |

| (2S,3S)-Fmoc-3-MeDap(Dde)-OH |

| Malacidin A |

| 2-acetyldimedone |

Mechanistic and Computational Investigations in 3 Dde Amino 1 Propanol Chemistry

Elucidation of Reaction Mechanisms for Dde Group Formation

The formation of 3-(Dde-amino)-1-propanol involves the protection of the primary amine of 3-amino-1-propanol with the Dde group. This reaction is typically achieved by reacting the amine with 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (B154924) (Dde-OH). The general mechanism for the Dde protection of primary amines involves the formation of an enamine linkage.

The reaction is typically carried out by refluxing the amine and Dde-OH in a suitable solvent, such as ethanol (B145695), in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) nih.gov. The proposed mechanism proceeds as follows:

Enolization of Dde-OH: The reaction is initiated by the base-catalyzed enolization of the β-dicarbonyl moiety of Dde-OH.

Nucleophilic Attack: The primary amine of 3-amino-1-propanol acts as a nucleophile, attacking the activated carbonyl carbon of Dde-OH.

Formation of a Hemiaminal Intermediate: This attack leads to the formation of an unstable hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then undergoes dehydration, facilitated by the reaction conditions, to form the stable enamine product, this compound.

While this general mechanism is widely accepted, the specific kinetics and transition states for the formation of this compound have not been extensively reported in the literature. Computational studies, as will be discussed, could provide valuable insights into the energetic profile of this reaction. In some cases, low conversion rates have been reported when attempting to protect lysine (B10760008) residues in cyclic peptides, suggesting that steric hindrance and the pKa of the amine in the specific solvent environment can play a significant role in the reaction efficiency researchgate.net.

Detailed Mechanistic Studies of Dde Deprotection Processes

The removal of the Dde protecting group is a critical step in synthetic strategies where it is employed for orthogonal protection. The most common method for Dde cleavage is treatment with a dilute solution of hydrazine (B178648) in an organic solvent like N,N-dimethylformamide (DMF) sigmaaldrich.compeptide.com.

The mechanism of hydrazine-mediated Dde deprotection involves a nucleophilic attack of hydrazine on the enamine system. This leads to the formation of a stable, chromophoric indazole derivative, which allows the progress of the deprotection to be monitored spectrophotometrically at around 290 nm sigmaaldrich.com. The reaction is generally efficient and proceeds under mild conditions.

Hydrazine Concentration: Higher concentrations of hydrazine can increase the rate of deprotection. However, concentrations above 2% may lead to side reactions, such as peptide bond cleavage at glycine (B1666218) residues and the conversion of arginine to ornithine peptide.com.

Reaction Time and Temperature: The deprotection is typically carried out at room temperature, with reaction times varying from a few minutes to an hour peptide.comresearchgate.net. Increasing the temperature can accelerate the reaction but may also promote side reactions.

Steric Hindrance: The steric environment around the Dde group can significantly impact the cleavage rate. The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is known to be more robust and harder to remove than Dde iris-biotech.debiotage.com. The position of the Dde group within a peptide sequence, such as proximity to the C-terminus or within aggregated regions, can also hinder its removal sigmaaldrich.com.

A comparative study on the deprotection efficiency of different protecting groups showed that under harsh conditions (4% hydrazine for 5x5 min), only 1% of the Dde group remained on a test peptide, while 10% of the more robust ivDde group was left iris-biotech.de. This highlights the relatively facile cleavage of the Dde group.

Table 1: Factors Influencing Dde Deprotection Kinetics

| Parameter | Effect on Deprotection Rate | Notes |

|---|---|---|

| Hydrazine Concentration | Increased concentration generally increases the rate. | Concentrations >2% can lead to side reactions peptide.com. |

| Reaction Time | Longer reaction times lead to more complete deprotection. | Typically complete within minutes to an hour peptide.comresearchgate.net. |

| Temperature | Higher temperatures increase the reaction rate. | May also increase the rate of side reactions. |

| Steric Hindrance | Increased steric hindrance decreases the deprotection rate. | ivDde is more stable and harder to remove than Dde sigmaaldrich.comiris-biotech.de. |

| Peptide Sequence Context | Aggregated sequences or proximity to the C-terminus can slow deprotection. | sigmaaldrich.com |

A significant side reaction associated with the Dde protecting group is its migration, or "scrambling," to other free primary amines within the same molecule or between different molecules iris-biotech.denih.gov. This rearrangement can occur under basic conditions, such as during the removal of an Fmoc group with piperidine (B6355638), or even in neat DMF through a direct nucleophilic attack by a free amine nih.gov.

The proposed mechanism for Dde migration involves the nucleophilic attack of a free amine on the enamine system of the Dde-protected amine. This leads to a transfer of the Dde group to the attacking amine. The addition of piperidine can accelerate this side reaction, likely through the formation of an unstable piperidine-Dde adduct nih.gov.

This intramolecular or intermolecular rearrangement is a significant concern in peptide synthesis as it can lead to a heterogeneous product mixture. The sterically more demanding ivDde group is less prone to this migration iris-biotech.de.

Other potential side reactions during Dde deprotection with hydrazine, although less common, can include the partial reduction of other functional groups in the molecule if the reaction conditions are not carefully controlled.

Theoretical Chemistry and Computational Modeling

While experimental studies provide a wealth of information on the chemistry of the Dde group, theoretical and computational methods can offer a deeper, atomic-level understanding of reaction mechanisms, transition states, and molecular interactions.

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. Although specific DFT studies on this compound are not prevalent in the literature, the application of DFT to similar systems, such as the deprotection of the Fmoc group, demonstrates its potential nih.gov.

A DFT analysis of the Dde deprotection mechanism could:

Map the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a detailed energy profile of the hydrazine-mediated cleavage. This would help in understanding the rate-determining step of the reaction.

Characterize Transition States: DFT can be used to determine the geometry and electronic structure of the transition states involved in both the deprotection reaction and the Dde migration side reaction. This information is crucial for understanding the factors that influence the rates of these processes.

Investigate Solvent Effects: The role of the solvent (e.g., DMF) in stabilizing intermediates and transition states can be modeled using DFT, providing insights into why certain solvents are preferred for the deprotection reaction.

For instance, in a study on Fmoc deprotection, DFT calculations revealed that a penultimate proline residue stabilized the transition state through C-H···π interactions, making the peptide more susceptible to deprotection nih.gov. Similar analyses could be applied to understand how the local environment of the this compound moiety influences its reactivity.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. MD simulations can provide valuable insights into the conformational preferences of this compound and its interactions with other molecules americanpeptidesociety.org.

For a molecule like this compound, particularly when incorporated into a larger structure like a peptide, MD simulations could be employed to:

Study Intermolecular Interactions: In the context of side reactions like Dde migration, MD simulations can be used to study the proximity and orientation of the Dde group relative to other free amines. This could help in predicting the likelihood of intramolecular or intermolecular Dde transfer.

Simulate Solvent Effects: MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent structure around the Dde group affects its stability and reactivity.

For example, MD simulations have been used to demonstrate that thioether-bridged cyclic γ-AApeptides have a more rigid backbone compared to their linear counterparts, which has implications for their binding affinity nih.gov. Similarly, MD simulations of a Dde-protected peptide could reveal how the protecting group influences the peptide's folding and dynamics.

Advanced Analytical Methodologies for the Characterization of 3 Dde Amino 1 Propanol Derivatives

Spectroscopic Techniques for Structural Elucidation in Complex Synthetic Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized 3-(Dde-amino)-1-propanol derivatives. These techniques provide detailed information on the compound's atomic composition, connectivity, and electronic properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR for connectivity and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. jaypeedigital.commdpi.com For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the covalent framework.

Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity (splitting patterns), while the ¹³C NMR spectrum indicates the number of unique carbon atoms. However, in complex derivatives, signal overlap and higher-order coupling can obscure direct interpretation.

Advanced 2D-NMR techniques are used to overcome these limitations. ethz.chhyphadiscovery.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For a this compound derivative, COSY would show correlations between the protons on C1, C2, and C3 of the propanol (B110389) backbone, establishing their connectivity in a single spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, it can confirm the link between the propanol backbone's C3 proton and the carbonyl carbon of the Dde group, and the ethyl protons of the Dde group to the adjacent quaternary and carbonyl carbons, thereby confirming the integrity of the entire structure. hyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical analysis, NOESY can be used to identify protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the relative configuration of stereocenters in more complex derivatives.

Table 1: Hypothetical 2D-NMR Correlations for a this compound Derivative This interactive table outlines key expected correlations for structural confirmation.

| Proton Signal (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H1 (CH₂OH) | H2 | C1 | C2, C3 |

| H2 (CH₂) | H1, H3 | C2 | C1, C3 |

| H3 (CH₂N) | H2 | C3 | C1, C2, Dde-Carbonyl |

| Ethyl-H (Dde) | None | Ethyl-C (Dde) | Dde-Carbonyl, Dde-Quaternary C |

| Methylene-H (Dde) | Methylene-H (Dde) | Methylene-C (Dde) | Dde-Carbonyl, Dde-Quaternary C |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. researchgate.net Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula. youtube.com This capability is essential for distinguishing the target compound from other potential products or impurities with the same nominal mass.

Once the molecular formula is confirmed via the parent molecular ion, tandem mass spectrometry (MS/MS) is used for structural verification through fragment analysis. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a fingerprint for the molecule, and the masses of the fragments can be used to piece together the structure, confirming the sequence of atoms. For a this compound derivative, characteristic fragmentation would involve cleavage of the propanol chain and loss of the Dde protecting group.

Table 2: Example HRMS Data and Predicted Fragments This interactive table shows a hypothetical molecular formula confirmation and key MS/MS fragments.

| Analysis | Measurement | Value | Implication |

|---|---|---|---|

| Molecular Formula | Calculated Exact Mass for C₁₃H₂₁NO₃ | 239.1521 | - |

| Measured Exact Mass (HRMS) | 239.1519 | Confirms elemental composition | |

| Fragment Analysis | Fragment Mass 1 | [M - C₈H₁₀O₂]+ | Loss of the Dde enamine portion |

| Fragment Mass 2 | [C₃H₈NO]+ | Propanolamine fragment |

Ultraviolet-Visible Spectroscopy for Monitoring Dde Deprotection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring chemical reactions that involve a change in chromophores. spectroscopyonline.comthermofisher.com The Dde protecting group contains a conjugated system (a vinylogous amide) that absorbs UV light at a characteristic wavelength.

The removal of the Dde group is typically achieved by treatment with a dilute solution of hydrazine (B178648). This deprotection reaction breaks the conjugated system of the Dde group, leading to a significant change in the UV-Vis spectrum. Specifically, the absorbance maximum corresponding to the Dde-protected amine will decrease over time as the reaction proceeds. By monitoring the decay of this absorbance at a fixed wavelength, the kinetics of the deprotection reaction can be accurately followed, allowing for the determination of the reaction endpoint. researchgate.netntnu.no This ensures that the reaction is complete without unnecessary exposure of the deprotected amine to harsh conditions.

Table 3: Conceptual Data for Monitoring Dde Deprotection via UV-Vis Spectroscopy This interactive table illustrates the change in absorbance over time during a deprotection reaction.

| Time (minutes) | Absorbance at λₘₐₓ of Dde group | Reaction Progress (%) |

|---|---|---|

| 0 | 0.985 | 0 |

| 5 | 0.654 | 33.6 |

| 10 | 0.341 | 65.4 |

| 15 | 0.112 | 88.6 |

| 20 | 0.025 | 97.5 |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. For this compound derivatives, chromatographic methods are essential for isolating the final product and quantifying its purity, including its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of non-volatile organic compounds. researchgate.net In the context of this compound derivatives, reverse-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile.

HPLC is invaluable for monitoring the progress of a synthesis. sielc.com By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product and any byproducts can be tracked. Each component will have a characteristic retention time, and the area of each peak is proportional to its concentration. This allows the chemist to optimize reaction conditions and determine the ideal time to stop the reaction. Following synthesis, the same HPLC method can be used to determine the purity of the isolated product, which is a critical parameter for any subsequent application.

Table 4: Illustrative HPLC Data for Reaction Monitoring This interactive table shows the separation of components during a hypothetical synthesis.

| Compound | Retention Time (min) | Peak Area at t=1h (%) | Peak Area at t=5h (%) |

|---|---|---|---|

| Starting Material A | 3.5 | 45 | 2 |

| Starting Material B | 4.2 | 40 | <1 |

| This compound Derivative | 8.1 | 15 | 97 |

Chiral Chromatography for Enantiomeric Excess Determination of Derivatives

When a derivative of this compound is chiral, it is often necessary to produce it as a single enantiomer, as different enantiomers can have vastly different biological activities. Chiral chromatography is a specialized form of HPLC used to separate enantiomers. ceon.rs This technique relies on a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a racemic compound, leading to different retention times. nih.gov

Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with groups such as phenyl carbamates. vt.edu The basis for separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which differ in their stability. ceon.rs By separating the enantiomers, their relative amounts can be quantified by integrating the peak areas, allowing for the precise determination of the enantiomeric excess (% ee) of the synthesized product. This is a critical quality control step in asymmetric synthesis. sigmaaldrich.com

Table 5: Representative Chiral HPLC Separation Data This interactive table demonstrates the separation of two enantiomers.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) |

|---|---|---|---|

| (R)-enantiomer | 12.4 | 98.5 | 97.0 |

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of this compound and its related derivatives often necessitates chemical derivatization to overcome inherent challenges in detectability and chromatographic behavior. The compound possesses two key functional groups amenable to derivatization: the primary hydroxyl (-OH) group and, following the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, a primary amino (-NH2) group. The choice of derivatization strategy is dictated by the analytical technique to be employed, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), and the specific goal of the analysis, whether it be enhancing sensitivity, improving peak shape, or enabling chiral separation.

Strategies can be broadly categorized based on the functional group targeted. For the intact this compound, derivatization primarily targets the hydroxyl group to increase its volatility for GC analysis. Alternatively, a more common approach involves the selective removal of the Dde group to liberate the primary amine of the underlying 3-amino-1-propanol, which can then be targeted with a wide array of reagents to introduce chromophoric, fluorophoric, or mass-spectrometry-friendly tags.

Derivatization of the Hydroxyl Group for Gas Chromatography

For the analysis of the intact Dde-protected compound, increasing its volatility is crucial for gas chromatography. Silylation is a robust and widely used technique for converting polar hydroxyl groups into nonpolar, volatile silyl (B83357) ethers.

This reaction is typically performed in anhydrous conditions to prevent hydrolysis of the silylating reagent. A base such as pyridine (B92270) or triethylamine (B128534) may be used to catalyze the reaction. researchgate.net The resulting derivatives, such as the tert-butyldimethylsilyl (TBDMS) ether, are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.net

| Reagent | Abbreviation | Resulting Derivative | Key Features |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Produces volatile byproducts; widely used in GC. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Highly volatile byproducts, considered one of the most potent silylating agents. researchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms TBDMS ethers which are more stable to hydrolysis than TMS ethers. researchgate.net |

Derivatization of the Amino Group Following Dde Deprotection

A majority of derivatization strategies focus on the primary amine of 3-amino-1-propanol, which is exposed after the strategic removal of the Dde protecting group. The Dde group is known to be stable under conditions used for Fmoc and t-butyl group removal but can be selectively cleaved using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). sigmaaldrich.com Once the primary amine is available, it can be reacted with various agents to enhance detection for HPLC and LC-MS.

For High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization is a common practice in HPLC to attach a tag that possesses strong ultraviolet (UV) absorbance or fluorescence, thereby significantly lowering detection limits.

Fluorescamine (B152294): This reagent reacts rapidly with primary amines in an aqueous borate (B1201080) buffer to yield a highly fluorescent pyrrolinone derivative. cuni.cz This method has been successfully developed for the determination of 3-aminopropanol, providing excellent sensitivity and precision. cuni.cz

o-Phthaldialdehyde (OPA): In the presence of a thiol-containing compound, OPA reacts with primary amines to form intensely fluorescent 1-alkylthio-2-alkyl-substituted isoindoles. nih.gov When a chiral thiol, such as N-acetyl-L-cysteine, is used, the reaction produces diastereomers that can be separated on a conventional reversed-phase column, enabling enantiomeric analysis. nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Marketed as the AccQ•Tag reagent, AQC derivatizes both primary and secondary amines to form stable, fluorescent urea (B33335) derivatives that can be detected by UV absorbance (e.g., at 260 nm) or fluorescence. waters.comnih.gov Complete derivatization requires careful pH control, typically within a range of 8.2 to 10.1, and a 4-6x molar excess of the reagent. waters.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary amines to form dinitrophenyl (DNP) derivatives that are strongly UV-active, facilitating detection in HPLC-UV or capillary electrophoresis. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization for LC-MS aims to improve chromatographic retention, enhance ionization efficiency, and provide structurally informative fragmentation patterns for tandem MS (MS/MS) analysis.

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule (46 Da) upon collision-induced dissociation. ut.eeresearchgate.net This predictable fragmentation allows for the use of neutral loss scan mode in a triple quadrupole mass spectrometer, enabling targeted and selective detection of derivatized analytes in complex matrices. ut.ee

N-alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS): These reagents are designed to enhance detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.gov The resulting derivative contains a permanently charged quaternary amine, which promotes ionization, and an alkyl chain that acts as a surfactant, increasing the analyte's migration to the surface of ESI droplets and boosting signal intensity by 6- to 80-fold compared to standard derivatizing agents. nih.gov

| Reagent | Abbreviation | Analytical Technique | Detection Principle | Key Features & Conditions |

|---|---|---|---|---|

| Fluorescamine | - | HPLC | Fluorescence | Reacts specifically with primary amines; reaction is rapid in aqueous buffer (e.g., sodium tetraborate). cuni.cz |

| o-Phthaldialdehyde | OPA | HPLC | Fluorescence | Requires a thiol co-reagent; can be used for chiral analysis with a chiral thiol. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC/UPLC | UV/Fluorescence | Forms highly stable derivatives; requires pH 8.2-10.1 and reagent excess. waters.com |

| 2,4-Dinitrofluorobenzene | DNFB | HPLC, CE | UV Absorbance | Classic reagent forming stable DNP-derivatives. nih.gov |

| Diethyl ethoxymethylenemalonate | DEEMM | LC-MS/MS | Mass Spectrometry | Provides characteristic neutral loss of 46 Da for targeted scanning. ut.eeresearchgate.net |

| N-alkylnicotinic acid N-hydroxysuccinimide ester | Cn-NA-NHS | LC-MS | Mass Spectrometry | Enhances ESI efficiency via permanent charge and surfactant properties. nih.gov |

| Trifluoroacetic Anhydride | TFAA | GC | Mass Spectrometry, FID | Acylates both -NH2 and -OH groups to create a volatile derivative for GC analysis. google.com |

Detailed Research Findings

A specific method developed for the quantification of 3-amino-1-propanol using fluorescamine derivatization followed by HPLC with fluorescence detection (HPLC-FLD) highlights the effectiveness of this strategy. The study reported robust validation parameters, demonstrating the suitability of the approach for accurate and precise quantification.

| Parameter | Finding |

|---|---|

| Detection Principle | Fluorescence (Excitation: 390 nm, Emission: 483 nm) |

| Recovery | 99.00 – 101.00 % |

| Precision (Injection) | Relative Standard Deviation (RSD) < 2.0 % |

| Precision (Method) | Relative Standard Deviation (RSD) < 3.5 % |

| Limit of Detection (LOD) | 0.183 mg/mL |

| Limit of Quantitation (LOQ) | 0.609 mg/mL |

| Linearity (Correlation Coefficient) | 0.99941 |

Future Research Directions and Emerging Opportunities in 3 Dde Amino 1 Propanol Research

Development of Novel and Highly Selective Dde Deprotection Reagents

The standard method for Dde group removal involves treatment with a solution of 2% hydrazine (B178648) in N,N-dimethylformamide (DMF) rsc.orgsigmaaldrich.compeptide.com. While effective, this method has limitations. Hydrazine can also cleave Fmoc groups, necessitating the protection of the N-terminus with a Boc group when Dde deprotection is performed on a resin-bound peptide with a free N-terminus sigmaaldrich.compeptide.com. Furthermore, the use of hydrazine, a toxic reagent, raises safety and environmental concerns.

Future research is directed towards discovering and optimizing new deprotection reagents that offer greater selectivity and milder reaction conditions. An emerging alternative is the use of hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in N-methylpyrrolidone (NMP), which has been shown to selectively remove the Dde group in the presence of Fmoc groups, thus offering true orthogonality peptide.com.

Another avenue of research involves the development of novel Dde derivatives with fine-tuned lability. For instance, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group offers enhanced stability during prolonged syntheses and is less prone to migration, a known side reaction with the Dde group peptide.comiris-biotech.de. Conversely, new Dmb (dimethylbarbituric acid) based protecting groups like MeDmb, EtDmb, and ivDmb are being explored to provide a spectrum of stabilities and deprotection kinetics, allowing for a more tailored approach to complex syntheses iris-biotech.de. The development of these new protecting groups will necessitate the parallel development of highly selective deprotection reagents and protocols.

The table below summarizes current and emerging deprotection reagents for Dde and its analogs.

| Protecting Group | Deprotection Reagent(s) | Key Features |